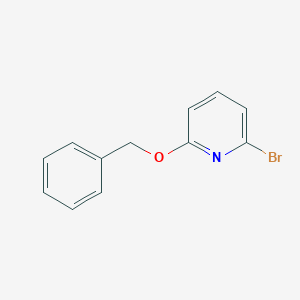

2-(Benzyloxy)-6-bromopyridine

Description

Properties

IUPAC Name |

2-bromo-6-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMPEMXDSUATEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355811 | |

| Record name | 2-Bromo-6-benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117068-71-0 | |

| Record name | 2-Bromo-6-benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-6-bromopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Benzyloxy)-6-bromopyridine. This versatile heterocyclic compound serves as a critical building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This document delves into its physicochemical characteristics, provides detailed synthetic protocols, explores its reactivity in key cross-coupling reactions, and discusses its emerging role in drug discovery. The content is structured to offer both foundational knowledge and practical insights for researchers in medicinal chemistry and related fields.

Introduction

This compound, with CAS Number 117068-71-0, is a disubstituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its structure, featuring a benzyloxy group and a bromine atom on the pyridine ring, offers two key points of functionality. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The benzyloxy group, on the other hand, can act as a stable protecting group or as a pharmacophoric element in the final drug molecule.[3] The strategic placement of these groups makes this compound a valuable intermediate in the synthesis of complex molecules, including potential antiviral agents and kinase inhibitors.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2] |

| Molecular Weight | 264.12 g/mol | [1] |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 13-15 °C | [1][7] |

| Boiling Point (Predicted) | 338.6 ± 27.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [1] |

| Flash Point | 36 °C | [1][7] |

| pKa (Predicted) | -0.52 ± 0.12 | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [1][7] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with benzyl alcohol in the presence of a base. This selective monosubstitution is achieved by controlling the stoichiometry of the reagents.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to dissolve the starting material.

-

Base Addition: Carefully add a base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution at 0 °C.

-

Nucleophile Addition: Slowly add benzyl alcohol (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the 6-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[3][8][9] this compound can be effectively coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position.

Caption: Suzuki-Miyaura coupling reaction.

Causality behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium center and facilitate the catalytic cycle. The base is essential for the transmetalation step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[10][11][12][13] this compound can be coupled with primary or secondary amines to introduce nitrogen-containing functional groups, which are prevalent in many pharmaceuticals.

Caption: Buchwald-Hartwig amination reaction.

Expertise & Experience: The selection of the ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. The choice of base is also important and is often substrate-dependent.

Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. The 2-(benzyloxy)-6-substituted pyridine scaffold is of particular interest due to the combination of a lipophilic benzyloxy group and a modifiable position for introducing various pharmacophores.

As a Key Intermediate for Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in the regulation of the cell cycle.[5] Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Several CDK inhibitors feature a substituted pyridine core. While no specific approved drug directly uses this compound as a starting material, its structure is highly amenable to the synthesis of analogues of known CDK inhibitors like Palbociclib and Ribociclib, which contain a 2-aminopyrimidine core that can be constructed from a suitably functionalized pyridine.

Potential in the Synthesis of Antiviral Agents

The pyridine nucleus is also a common feature in antiviral drugs.[6][14] The ability to introduce a wide range of functional groups at the 6-position of the 2-benzyloxypyridine core makes it a valuable platform for the synthesis of novel antiviral candidates. Research has shown that certain 2-benzoxyl-phenylpyridine derivatives exhibit promising antiviral activity against viruses such as Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[6]

Spectroscopic Data (Predicted)

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 5.4 ppm), the aromatic protons of the benzyl group (multiplets between 7.2-7.5 ppm), and the three protons on the pyridine ring (doublets and a triplet between 6.7-7.6 ppm).

-

¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the benzylic carbon (around 70 ppm), the carbons of the phenyl ring (127-137 ppm), and the carbons of the pyridine ring, with the carbon bearing the bromine atom being significantly shielded.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its dual functionality allows for the strategic introduction of molecular diversity through well-established cross-coupling methodologies. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and an exploration of its reactivity and potential applications. As the demand for novel therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly increase, paving the way for the discovery of new and effective medicines.

References

- 1. 2-BROMO-6-BENZYLOXYPYRIDINE | 117068-71-0 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-BROMO-6-BENZYLOXYPYRIDINE CAS#: 117068-71-0 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-6-bromopyridine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(Benzyloxy)-6-bromopyridine, a valuable intermediate in the development of pharmaceutical agents and other advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

This compound serves as a key building block in medicinal chemistry due to the versatile reactivity of its substituted pyridine core. The benzyloxy group can act as a protecting group or be a crucial part of the final molecular architecture, while the bromo substituent provides a handle for a variety of cross-coupling reactions, enabling the construction of complex molecular scaffolds. The strategic synthesis of this intermediate is therefore of significant interest to the scientific community.

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This robust and well-established reaction involves the formation of an ether from an organohalide and an alcohol.[1] In this specific application, the alkoxide is generated from benzyl alcohol, which then acts as a nucleophile to displace one of the bromide atoms on 2,6-dibromopyridine.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of this compound from 2,6-dibromopyridine and benzyl alcohol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Step 1: Deprotonation of Benzyl Alcohol

A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of benzyl alcohol, forming a highly nucleophilic benzyl alkoxide.[2] The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.[2] The reaction is irreversible as the byproduct, hydrogen gas, bubbles out of the reaction mixture.[2]

Step 2: Nucleophilic Attack

The resulting benzyl alkoxide then acts as a nucleophile and attacks one of the electrophilic carbon atoms bonded to a bromine atom on the 2,6-dibromopyridine ring. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[1]

Due to the symmetry of 2,6-dibromopyridine, the initial attack can occur at either the C2 or C6 position. Monosubstitution is favored by controlling the stoichiometry of the reactants.

Visualizing the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 2.37 g | 10.0 |

| Benzyl Alcohol | C₇H₈O | 108.14 | 1.08 g (1.04 mL) | 10.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aqueous NH₄Cl | - | - | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | - | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - |

Equipment

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Procedure

Safety First: Sodium hydride is a pyrophoric solid and reacts violently with water.[3] All manipulations should be carried out under an inert atmosphere and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn.[3] 2,6-dibromopyridine is harmful if swallowed and causes skin and eye irritation.[4]

Visualizing the Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add sodium hydride (0.44 g, 11.0 mmol). Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Alkoxide Formation: Dissolve benzyl alcohol (1.08 g, 10.0 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the benzyl alcohol solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.[2]

-

SN2 Reaction: Dissolve 2,6-dibromopyridine (2.37 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the 2,6-dibromopyridine solution dropwise to the reaction mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel.[5] A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity).[6] Collect the fractions containing the desired product and concentrate them in vacuo to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

1H NMR (400 MHz, CDCl3): Expected chemical shifts (δ, ppm): The spectrum is expected to show signals for the benzylic protons (a singlet around 5.4 ppm), the aromatic protons of the benzyl group (a multiplet between 7.3 and 7.5 ppm), and the three protons on the pyridine ring. The pyridine protons are expected to appear as a triplet around 7.5 ppm (H4) and two doublets around 6.8 ppm (H3) and 7.3 ppm (H5).

-

13C NMR (100 MHz, CDCl3): Expected chemical shifts (δ, ppm): The spectrum should show signals for the benzylic carbon (around 70 ppm), the carbons of the benzyl group (in the range of 127-137 ppm), and the carbons of the pyridine ring. The carbon attached to the oxygen (C2) is expected around 162 ppm, the carbon attached to bromine (C6) around 141 ppm, and the other pyridine carbons (C3, C4, C5) in the range of 110-140 ppm.

Note: The provided NMR data are estimations based on known chemical shifts for similar structures. It is recommended to compare with an authentic sample or published spectral data for definitive characterization.

Troubleshooting and Field-Proven Insights

-

Low Yield: Incomplete deprotonation of benzyl alcohol can lead to low yields. Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. Allowing sufficient time for hydrogen evolution to cease before adding the 2,6-dibromopyridine is crucial.

-

Formation of Bis-substituted Product: If an excess of benzyl alkoxide is used or the reaction is run for an extended period, the formation of the bis-substituted product, 2,6-bis(benzyloxy)pyridine, can occur. Careful control of stoichiometry is key to maximizing the yield of the desired mono-substituted product.

-

Purification Challenges: The starting material, 2,6-dibromopyridine, and the product, this compound, may have similar polarities, making separation by column chromatography challenging. A shallow solvent gradient and careful fraction collection are recommended for optimal purification.[5]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling the reaction conditions and employing proper purification techniques, this valuable intermediate can be obtained in good yield and high purity. The insights and detailed protocol provided in this guide are intended to empower researchers to successfully synthesize this compound for their drug discovery and development endeavors.

References

Molecular structure of 2-(Benzyloxy)-6-bromopyridine

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(Benzyloxy)-6-bromopyridine

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core molecular structure, physicochemical properties, and the analytical methodologies essential for its unambiguous characterization. We will explore its strategic importance, underscored by the reactivity of its carbon-bromine bond in cross-coupling reactions and the utility of the benzyloxy group as a protective moiety. This guide synthesizes theoretical knowledge with practical, field-proven protocols for synthesis, analysis, and safe handling, establishing a foundational resource for leveraging this versatile intermediate in the design and synthesis of novel chemical entities.

Introduction: A Versatile Heterocyclic Intermediate

In the landscape of pharmaceutical and materials science research, substituted pyridines represent a class of scaffolds with unparalleled significance. Their presence in numerous FDA-approved drugs and advanced materials is a testament to their unique electronic properties and versatile synthetic handles. This compound (CAS No: 117068-71-0) has emerged as a particularly valuable intermediate.[1][2][3][4] Its structure, featuring a nucleophilic substitution-ready benzyloxy group and a cross-coupling-reactive bromo substituent, offers a dual functionality that synthetic chemists can exploit to construct complex molecular architectures.

This guide aims to provide a holistic and in-depth understanding of this molecule, moving beyond simple data recitation to explain the causal relationships between its structure and its function in a laboratory setting. We will cover its structural properties, the definitive spectroscopic techniques for its identification, its key chemical transformations, and its applications as a precursor in the synthesis of high-value compounds.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application. This section details the structural identity and physical attributes of this compound.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Bromo-6-(phenylmethoxy)pyridine | [1][3] |

| CAS Number | 117068-71-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2][4] |

| Molecular Weight | 264.12 g/mol | [1][2][3] |

| MDL Number | MFCD00234782 | [1][4] |

Structural Analysis

The molecule's utility is a direct consequence of its architecture. It is composed of a pyridine ring substituted at the 2 and 6 positions.

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is electron-withdrawing, influencing the reactivity of the ring.

-

Bromo Group (C6): A halogen atom attached to the carbon adjacent to the nitrogen. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[5][6]

-

Benzyloxy Group (C2): A benzyl group (C₆H₅CH₂-) linked to the pyridine ring via an ether oxygen. This group serves two primary functions: it acts as a stable protecting group for a hydroxyl functionality, which can be readily removed via hydrogenolysis, and its electronic properties influence the pyridine ring's reactivity.

Caption: .

Physicochemical Properties

The bulk properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 13-15 °C | [1] |

| Boiling Point | 338.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Store in refrigerator | [1] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable tenet of chemical research. A multi-technique spectroscopic approach is required to validate the identity and purity of this compound, as no single method provides a complete picture. This section details the expected spectral features and provides standardized protocols.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 7.2-7.5 ppm (m, 5H): A complex multiplet corresponding to the five protons of the benzyl ring's phenyl group.

-

δ ~7.4 ppm (t, 1H): A triplet for the proton at the C4 position of the pyridine ring, coupled to the protons at C3 and C5.

-

δ ~6.8 ppm (d, 1H): A doublet for the proton at the C5 position of the pyridine ring.

-

δ ~6.5 ppm (d, 1H): A doublet for the proton at the C3 position of the pyridine ring.

-

δ 5.4 ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons (-O-CH₂-Ph). The singlet nature arises from the absence of adjacent protons.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~163 ppm: C2 (carbon attached to the benzyloxy group).

-

δ ~141 ppm: C6 (carbon attached to the bromine).

-

δ ~139 ppm: C4.

-

δ ~136 ppm: Quaternary carbon of the phenyl group.

-

δ ~128-129 ppm: CH carbons of the phenyl group.

-

δ ~118 ppm: C5.

-

δ ~110 ppm: C3.

-

δ ~70 ppm: Benzylic carbon (-O-C H₂-Ph).

-

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all peaks.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about elemental composition.

-

Expected Data (ESI+):

-

Molecular Ion (M+): A prominent cluster of peaks around m/z 264 and 266.

-

Isotopic Pattern: The presence of bromine is definitively confirmed by two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a critical validation checkpoint.

-

Key Fragment: A major fragment at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, resulting from the cleavage of the benzylic C-O bond.

-

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the molecular ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine. Analyze fragmentation patterns to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1580-1600 | C=C & C=N Stretch | Aromatic Rings |

| 1240-1280 | C-O Stretch | Aryl Ether |

| 550-650 | C-Br Stretch | Bromoalkane |

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic background subtraction and identify the key absorption bands corresponding to the expected functional groups.

Synthesis and Strategic Reactivity

The value of this compound lies not just in its structure, but in its potential for transformation. Understanding its synthesis and subsequent reactivity is key to its application.

Proposed Synthetic Protocol

A robust and common method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol outlines a reliable synthesis from commercially available 2,6-dibromopyridine.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzyl alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the benzyl alcohol to form the sodium benzoxide nucleophile in situ. The reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.

-

Nucleophilic Substitution: After gas evolution ceases (~30 min), add a solution of 2,6-dibromopyridine (1.2 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The benzoxide anion attacks one of the electrophilic carbons (C2 or C6) of the dibromopyridine, displacing a bromide ion in an SₙAr reaction. A slight excess of the dibromopyridine can help drive the monosubstitution.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield this compound.

Key Reaction Pathways and Synthetic Utility

The dual functionality of the molecule enables sequential, selective modifications, making it a powerful tool for building molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for reactions like the Suzuki-Miyaura coupling (shown above), as well as Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and efficient installation of diverse aryl, alkyl, alkynyl, or amino groups at the 6-position, a common strategy in library synthesis for drug discovery.[5][6]

-

Deprotection: The benzyloxy group is a robust protecting group, stable to a wide range of non-reductive conditions. It can be cleanly removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst) to unmask the 2-hydroxypyridine (or its 2-pyridone tautomer), a common pharmacophore in medicinal chemistry.[7]

Applications in Drug Discovery

Heterocyclic scaffolds are cornerstones of modern medicine. The 2,6-disubstituted pyridine motif is found in a multitude of biologically active compounds. This compound serves as a key starting material for accessing analogues in this chemical space.

-

Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many protein kinase inhibitors. The synthetic handles at the 2 and 6 positions allow for the exploration of different substituents to optimize potency and selectivity.

-

Intermediate for CNS-Active Agents: The ability to introduce lipophilic groups via cross-coupling and then reveal a polar hydroxyl group allows for fine-tuning of properties like blood-brain barrier permeability.[7]

-

Building Block for Complex Natural Product Synthesis: In multi-step total synthesis, it can serve as a pre-functionalized fragment, simplifying complex synthetic routes.

The strategic value of this compound lies in its ability to facilitate rapid analogue synthesis, enabling medicinal chemists to efficiently conduct structure-activity relationship (SAR) studies and identify promising lead candidates.[8][9]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1][4] | |

| Hazard Statements | H315 | Causes skin irritation | [1][4] |

| H319 | Causes serious eye irritation | [1][4] | |

| H335 | May cause respiratory irritation | [1][4] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when transferring the solid, to avoid inhalation of dust.[12]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[10]

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) as recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by two distinct and orthogonally reactive sites, provides a reliable and versatile platform for synthetic chemists. The analytical methods detailed herein form a self-validating system for ensuring its identity and purity, which is the foundation of reproducible science. By understanding its core structure, spectroscopic signatures, and synthetic potential, researchers in drug discovery and materials science are well-equipped to leverage this building block to its full potential, accelerating the development of the next generation of functional molecules.

References

- 1. 2-BROMO-6-BENZYLOXYPYRIDINE | 117068-71-0 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. parchem.com [parchem.com]

- 4. aobchem.com [aobchem.com]

- 5. Buy 3-(Benzyloxy)-6-bromo-2-methylpyridine | 2121515-33-9 [smolecule.com]

- 6. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

2-Bromo-6-(phenylmethoxy)pyridine characterization

An In-depth Technical Guide to the Characterization of 2-Bromo-6-(phenylmethoxy)pyridine

This guide provides a comprehensive technical overview of the essential characterization methods for 2-Bromo-6-(phenylmethoxy)pyridine (also known as 2-(benzyloxy)-6-bromopyridine). As a pivotal building block in medicinal chemistry and materials science, rigorous confirmation of its identity, purity, and structural integrity is paramount for the success of subsequent synthetic transformations and biological assays. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each analytical step.

Introduction and Molecular Overview

2-Bromo-6-(phenylmethoxy)pyridine is a disubstituted pyridine derivative featuring a bromine atom and a benzyloxy group at the C2 and C6 positions, respectively. This substitution pattern makes it an exceptionally useful intermediate. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds[1][2]. The benzyloxy group is a stable ether linkage that can also function as a protecting group for the corresponding pyridone, removable under specific conditions. Its applications span the synthesis of novel ligands, pharmaceutical agents, and functional organic materials[3][4].

Given its role as a foundational reagent, ensuring the material's quality is a non-negotiable prerequisite for reproducible and reliable research. This guide establishes a self-validating workflow for the complete characterization of this compound.

Caption: Molecular Structure of 2-Bromo-6-(phenylmethoxy)pyridine.

Physicochemical and Spectroscopic Properties

A foundational characterization begins with verifying the compound's basic physical and chemical properties against established data. These parameters provide a rapid, first-pass assessment of identity and purity.

| Property | Value | Source |

| CAS Number | 117068-71-0 | [5][6][7] |

| Molecular Formula | C₁₂H₁₀BrNO | [6] |

| Molecular Weight | 264.12 g/mol | [6] |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | Data varies depending on purity | [8] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | [8] |

Core Spectroscopic Characterization Workflow

The unambiguous identification of 2-Bromo-6-(phenylmethoxy)pyridine relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust validation system.

Caption: A typical workflow for the synthesis and characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation.

Causality: For 2-Bromo-6-(phenylmethoxy)pyridine, ¹H NMR confirms the number and connectivity of protons, distinguishing between the pyridine ring protons and the benzyloxy group protons. The characteristic splitting patterns (triplet and doublets) of the pyridine ring are highly diagnostic. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons bonded to Br, O, and N.

Expected ¹H NMR Data (400 MHz, CDCl₃) Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration. Data is predicted based on analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | t | 1H | H4 (Pyridine) |

| ~ 7.45 - 7.30 | m | 5H | Phenyl group (benzyloxy) |

| ~ 6.95 | d | 1H | H3 or H5 (Pyridine) |

| ~ 6.70 | d | 1H | H3 or H5 (Pyridine) |

| ~ 5.40 | s | 2H | -O-CH₂ -Ph |

Expected ¹³C NMR Data (100 MHz, CDCl₃) Note: Data is predicted based on analogous structures like 2-Bromo-6-methoxypyridine and related compounds.[9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C6 (C-O) |

| ~ 141 | C2 (C-Br) |

| ~ 140 | C4 (Pyridine) |

| ~ 137 | C-ipso (Phenyl) |

| ~ 129 - 128 | C-ortho, C-meta, C-para (Phenyl) |

| ~ 120 | C3 or C5 (Pyridine) |

| ~ 112 | C3 or C5 (Pyridine) |

| ~ 70 | -O-CH₂ -Ph |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature.

-

Tuning and Shimming: Perform automatic or manual tuning and shimming of the probe to optimize the magnetic field homogeneity. A well-shimmed instrument is critical for resolving the fine coupling patterns of the pyridine ring.

-

¹H Spectrum Acquisition: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the range of -1 to 12 ppm. Use a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. The typical spectral width is 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The isotopic pattern caused by the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrometry Data

| Ion | m/z (Calculated) | Expected Feature |

| [M]⁺ | 262.99/264.99 | Molecular ion peak showing a characteristic 1:1 doublet for bromine isotopes. |

| [M+H]⁺ | 263.99/265.99 | Protonated molecular ion (common in ESI, CI). Also shows 1:1 doublet. |

| [M-Br]⁺ | 184.07 | Fragment corresponding to the loss of the bromine atom. |

| [C₇H₇]⁺ | 91.05 | Tropylium ion, a very common and stable fragment from the benzyloxy group. |

Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

-

Method Setup: Set the ionization source to Electrospray Ionization (ESI), positive ion mode. Set the mass range to scan from m/z 50 to 500.

-

Sample Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the spectrum, ensuring stable ion spray. Average the scans over 1-2 minutes to obtain a representative spectrum.

-

Analysis: Identify the [M+H]⁺ peak. Critically, verify the presence of the A+2 peak (from ⁸¹Br) with approximately equal intensity to the monoisotopic peak (A, from ⁷⁹Br).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the C-O ether linkage, the aromatic C-H bonds, and the characteristic pyridine ring vibrations. It serves as a rapid qualitative check.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch (Pyridine & Phenyl) | Medium-Weak |

| ~1600-1450 | Aromatic C=C and C=N ring stretching | Strong-Medium |

| ~1250-1200 | Aryl-O stretch (asymmetric) | Strong |

| ~1050-1000 | Aryl-O stretch (symmetric) | Strong |

| ~750-700 | C-Br stretch | Medium |

Protocol: Acquiring an ATR-IR Spectrum

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The software will automatically ratio the sample scan against the background scan. Identify the characteristic peaks and compare them to expected values. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Application in Synthesis

The utility of 2-Bromo-6-(phenylmethoxy)pyridine is best demonstrated through its application in cross-coupling reactions. A common use is in Suzuki coupling to form a C-C bond at the C2 position.

Caption: Reaction scheme for a typical Suzuki coupling using the title compound.

This reactivity profile underscores the importance of the initial characterization. The presence of impurities, such as the starting material 2,6-dibromopyridine, could lead to undesired side products and complicate downstream purification and analysis.

Conclusion

The thorough characterization of 2-Bromo-6-(phenylmethoxy)pyridine is a critical quality control step in research and development. By systematically employing a suite of analytical techniques—NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, and IR for functional group identification—a scientist can proceed with confidence in the identity and purity of this versatile chemical building block. The protocols and interpretive guides provided herein form a robust framework for achieving this analytical certainty.

References

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. 2-BROMO-6-BENZYLOXYPYRIDINE | 117068-71-0 [chemicalbook.com]

- 6. 2-BROMO-6-BENZYLOXYPYRIDINE | VSNCHEM [vsnchem.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Bromo-6-phenylpyridine Manufacturer & Supplier China | CAS 105140-26-9 | Properties, Applications, Safety Data [pipzine-chem.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

A Technical Guide to the Synthesis of 2-(Benzyloxy)-6-bromopyridine: A Comparative Analysis of Starting Materials and Synthetic Routes

Introduction: The Significance of 2-(Benzyloxy)-6-bromopyridine in Modern Drug Discovery

This compound is a pivotal building block in the landscape of medicinal chemistry and drug development. Its unique trifunctional nature—a bromine atom amenable to a plethora of cross-coupling reactions, a benzyloxy group that can be a stable protecting group or a pharmacophoric element, and a pyridine core prevalent in bioactive molecules—renders it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of the primary synthetic strategies for obtaining this key intermediate, with a focus on the critical choice of starting material. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their synthetic campaigns.

Strategic Decision Point: Choosing the Optimal Starting Material

The synthesis of this compound predominantly commences from one of two commercially available starting materials: 2,6-dibromopyridine or 2-bromo-6-hydroxypyridine. The choice between these precursors dictates the synthetic strategy, influences the potential side products, and has implications for process scalability and cost-effectiveness. This guide will dissect the two primary synthetic pathways emanating from these starting points.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dibromopyridine

This approach leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the two electron-withdrawing bromine atoms, to facilitate a nucleophilic aromatic substitution (SNAr) reaction with a benzyl alkoxide.

Mechanistic Rationale: The Meisenheimer Complex and Selectivity

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyridine nitrogen atom, acting as an electron sink, stabilizes the negative charge that develops on the ring during the nucleophilic attack, particularly when the attack occurs at the C2 or C4 positions.[1] In the case of 2,6-dibromopyridine, both bromine-bearing carbons are activated towards nucleophilic attack.

Achieving selective mono-substitution is the critical challenge in this route. The introduction of the first electron-donating benzyloxy group deactivates the pyridine ring towards further nucleophilic attack, which aids in preventing the formation of the di-substituted by-product, 2,6-bis(benzyloxy)pyridine.[1] Careful control of stoichiometry and reaction conditions is paramount to favor the desired mono-substituted product.

Experimental Protocol: Synthesis of this compound from 2,6-Dibromopyridine

This protocol is based on the principles of nucleophilic aromatic substitution on activated pyridine rings.

Materials:

-

2,6-Dibromopyridine

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.

-

Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension of sodium hydride in DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

-

Nucleophilic Aromatic Substitution: To the solution of sodium benzoxide, add a solution of 2,6-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure product.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol to form the potent benzoxide nucleophile.

-

Anhydrous DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive. It also possesses a high boiling point, allowing for elevated reaction temperatures if necessary.

-

Stoichiometry: Using a 1:1 molar ratio of 2,6-dibromopyridine to benzyl alcohol is crucial to minimize the formation of the di-substituted by-product.

-

Temperature Control: The reaction is heated to provide the necessary activation energy for the formation of the Meisenheimer complex. However, excessive heat can lead to side reactions.

Experimental Workflow Diagram:

Caption: Workflow for the SNAr synthesis of this compound.

Route 2: Williamson Ether Synthesis from 2-Bromo-6-hydroxypyridine

This classical and highly reliable method involves the O-alkylation of 2-bromo-6-hydroxypyridine with a benzyl halide.

Mechanistic Rationale: The SN2 Pathway and Ambident Nucleophilicity

The Williamson ether synthesis proceeds via an S_N2 mechanism.[2] The first step involves the deprotonation of the hydroxyl group of 2-bromo-6-hydroxypyridine by a base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

A key consideration in this synthesis is the ambident nucleophilic nature of the 2-pyridinolate anion. It possesses two nucleophilic sites: the oxygen and the ring nitrogen. Alkylation can therefore occur at either site, leading to the desired O-alkylated product (this compound) or the undesired N-alkylated product (6-bromo-1-benzylpyridin-2(1H)-one). The regioselectivity of this reaction can be influenced by factors such as the choice of base, solvent, and counter-ion.[3]

Experimental Protocol: Synthesis of this compound from 2-Bromo-6-hydroxypyridine

This protocol is adapted from established procedures for Williamson ether synthesis.[4]

Materials:

-

2-Bromo-6-hydroxypyridine

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 2-bromo-6-hydroxypyridine (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will be evolved.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium pyridinolate.

-

SN2 Reaction: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to gradually warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality Behind Experimental Choices:

-

Benzyl Bromide: Benzyl bromide is an excellent electrophile for S_N2 reactions due to the stability of the transition state and the good leaving group ability of bromide.

-

Base and Solvent: The choice of a strong base like NaH in a polar aprotic solvent like DMF favors the formation of the "harder" oxygen-centered anion, which preferentially attacks the "hard" benzylic carbon, thus favoring O-alkylation over N-alkylation.

-

Temperature: The reaction is typically run at or below room temperature to minimize side reactions, including potential elimination of HBr from benzyl bromide and to better control the regioselectivity.

Experimental Workflow Diagram:

Caption: Workflow for the Williamson ether synthesis of this compound.

Comparative Analysis of Synthetic Routes

The selection of the optimal synthetic route depends on a variety of factors, including cost, scalability, and the desired purity of the final product.

| Parameter | Route 1: SNAr from 2,6-Dibromopyridine | Route 2: Williamson Ether Synthesis from 2-Bromo-6-hydroxypyridine |

| Starting Material Cost | 2,6-Dibromopyridine is generally more expensive than 2-bromo-6-hydroxypyridine. | 2-Bromo-6-hydroxypyridine is typically more cost-effective. |

| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Bimolecular Nucleophilic Substitution (S_N2) |

| Key Challenge | Achieving selective mono-substitution and avoiding the formation of 2,6-bis(benzyloxy)pyridine. | Controlling O- vs. N-alkylation to minimize the formation of the N-benzyl pyridone isomer. |

| Reagents | Requires stoichiometric base (e.g., NaH) and benzyl alcohol. | Requires stoichiometric base (e.g., NaH) and benzyl bromide. |

| Reaction Conditions | Typically requires elevated temperatures (60-80 °C). | Can often be performed at or below room temperature. |

| Purification | Separation of the desired product from the starting material and the di-substituted by-product can be challenging. | Separation of the O- and N-alkylated isomers can be difficult if selectivity is low. |

| Scalability | Potentially scalable, but precise control of stoichiometry and temperature is crucial on a larger scale. | Generally considered a robust and scalable reaction.[5] |

| Atom Economy | Higher, as benzyl alcohol is incorporated directly. | Lower, due to the loss of HBr. |

Conclusion and Recommendation

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.

The Williamson ether synthesis starting from 2-bromo-6-hydroxypyridine is often the preferred method due to the lower cost of the starting material and the generally milder reaction conditions. The primary challenge of controlling O- versus N-alkylation can typically be managed with the appropriate choice of base and solvent.

The nucleophilic aromatic substitution of 2,6-dibromopyridine offers a more convergent approach. However, the higher cost of the starting material and the potential for di-substitution, which can complicate purification, are significant drawbacks. This route may be more suitable for specific applications where the starting material is readily available or when exploring diversification at the other bromine-bearing position is a subsequent synthetic goal.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including budget, scale, and the acceptable impurity profile of the final product.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical properties of 2-(Benzyloxy)-6-bromopyridine (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-(Benzyloxy)-6-bromopyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of this compound, a crucial building block in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining its melting and boiling points, which are critical indicators of purity and identity.

Introduction: The Significance of this compound

This compound (CAS No: 117068-71-0) is a halogenated and ether-functionalized pyridine derivative.[1][2] Its structure, featuring a reactive bromine atom and a versatile benzyloxy group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom is especially useful for forming new carbon-carbon bonds through cross-coupling reactions.[3] Accurate characterization of its physical properties is paramount for its effective use in synthesis, ensuring reproducibility and the desired outcome of chemical reactions. This guide focuses on two fundamental physical constants: the melting point and the boiling point.

Physicochemical Properties at a Glance

The fundamental physical and chemical characteristics of this compound are summarized below. These values are essential for handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 117068-71-0 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₀BrNO | [1][4][5][6] |

| Molecular Weight | 264.12 g/mol | [1][4][5] |

| Appearance | White to light yellow powder or lump | [1][4] |

| Melting Point | 13-15 °C | [1][4] |

| Boiling Point | 338.6 ± 27.0 °C (Predicted) | [1][4] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 36 °C | [1][4] |

Note: Values for boiling point and density are computationally predicted and should be confirmed by experimental analysis for critical applications.

In-Depth Analysis of the Melting Point

The melting point is one of the most critical physical properties used to assess the purity of a crystalline solid.[7] For a pure compound, the melting range—the span between the temperature at which the first crystal melts and the temperature at which the last crystal disappears—is typically sharp, often within a 0.5-1.0 °C range.[8][9] The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[8][10]

Reported Melting Point of this compound

The reported melting point for this compound is 13-15 °C .[1][4] This low melting point indicates that the compound may exist as a waxy solid or even a supercooled liquid at or near standard room temperature, necessitating refrigerated storage to maintain its solid form.

Experimental Protocol for Melting Point Determination

The following protocol outlines the determination of the melting point using a standard capillary melting point apparatus (e.g., Mel-Temp). This method ensures accuracy through controlled heating.

Methodology:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

If the sample is in lumps, gently crush it into a fine powder using a spatula or mortar and pestle.[10]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[10]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 5-10 °C per minute) to quickly find an approximate melting range.[10] This prevents spending excessive time on the precise measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the rapid run.[8][10]

-

Insert a new, freshly prepared capillary tube with the sample.

-

Heat the block rapidly until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last crystal of the solid melts completely.

-

The melting range is reported as T₁ - T₂.

-

Workflow for Melting Point Determination

References

- 1. 2-BROMO-6-BENZYLOXYPYRIDINE CAS#: 117068-71-0 [amp.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-BROMO-6-BENZYLOXYPYRIDINE | 117068-71-0 [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. aobchem.com [aobchem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. community.wvu.edu [community.wvu.edu]

The Solubility Profile of 2-(Benzyloxy)-6-bromopyridine: A Technical Guide for Researchers

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This in-depth technical guide provides a comprehensive overview of the solubility of 2-(benzyloxy)-6-bromopyridine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing its solubility in common organic solvents.

Understanding the Molecular Architecture of this compound

To predict the solubility of this compound, a foundational understanding of its molecular structure is essential. The molecule is comprised of a pyridine ring, a polar heterocyclic aromatic system, substituted with a bromine atom and a benzyloxy group.

Figure 1: Chemical structure of this compound.

The presence of the electronegative nitrogen and oxygen atoms, along with the bromine atom, introduces polarity to the molecule.[2][3] However, the molecule also possesses significant nonpolar character due to the benzene ring and the pyridine ring itself. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent.[4][5]

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[6][7][8][9] This principle posits that a solute will dissolve best in a solvent that has a similar polarity.[10][11]

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have small dipole moments and primarily interact with solutes through weaker London dispersion forces, making them ideal for dissolving nonpolar compounds.[4]

-

Polar Aprotic Solvents: This class of solvents, including acetone, acetonitrile, and dimethylformamide (DMF), possesses significant polarity but lacks acidic protons for hydrogen bonding.

Based on the structure of this compound, we can anticipate the following solubility trends:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the polar functionalities of the molecule without being hindered by the nonpolar regions. Examples include dichloromethane (DCM), chloroform, acetone, and ethyl acetate.

-

Moderate Solubility: Likely in some polar protic solvents like ethanol and isopropanol, where the energetic cost of disrupting the solvent's hydrogen bonding network is balanced by favorable solute-solvent interactions.

-

Low Solubility: Predicted in highly polar protic solvents such as water, where the strong hydrogen bonding network of water would be difficult for the largely nonpolar regions of the molecule to overcome. Similarly, low solubility is expected in very nonpolar solvents like hexane, which cannot effectively solvate the polar parts of the molecule.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following is a robust, step-by-step protocol for determining the solubility of this compound in a range of common organic solvents.

Figure 2: Experimental workflow for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol, ethanol, isopropanol, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The solid should be in excess to maintain a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in each solvent, typically expressed in milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Predicted and Observed Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low | The high polarity of the pyridine ring and the benzyloxy group is not well-solvated by the nonpolar hexane molecules.[4] |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the benzene and pyridine rings of the solute, leading to better solubility than in aliphatic hydrocarbons. | |

| Polar Aprotic | Diethyl Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity can solvate both the polar and nonpolar regions of the solute. |

| Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds and its polarity is well-suited to dissolve molecules with both polar and nonpolar characteristics. | |

| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for many organic compounds. | |

| Ethyl Acetate | High | The ester functional group provides polarity and hydrogen bond accepting capabilities, making it a good solvent for this compound. | |

| Acetone | High | The polar carbonyl group of acetone can effectively solvate the polar regions of the solute. | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should be capable of dissolving the compound. | |

| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent and is expected to be a very good solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is another highly polar aprotic solvent that is an excellent solvent for a wide range of organic molecules. | |

| Polar Protic | Methanol | Moderate | The hydrogen bonding capabilities of methanol can solvate the polar groups, but the nonpolar regions may limit overall solubility. |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may lead to slightly better solubility. | |

| Isopropanol | Moderate | The increased nonpolar character of isopropanol compared to methanol and ethanol might enhance its ability to dissolve the solute. | |

| Water | Very Low | The large nonpolar surface area of the molecule and its inability to effectively disrupt the strong hydrogen bonding network of water will result in poor aqueous solubility.[4] |

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12][13][14] Always consult the Safety Data Sheet (SDS) before use.[12][13][14] General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

The solubility of this compound is a critical parameter for its application in synthetic chemistry and drug development. While a definitive, experimentally derived solubility profile across a wide range of solvents is not publicly available, a strong predictive understanding can be achieved by analyzing its molecular structure in the context of the "like dissolves like" principle. This guide provides a theoretical framework for predicting its solubility and a detailed, validated experimental protocol for its empirical determination. By combining theoretical knowledge with rigorous experimental practice, researchers can effectively harness the potential of this important chemical intermediate.

References

- 1. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 2. tutorchase.com [tutorchase.com]

- 3. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Role of 2-(Benzyloxy)-6-bromopyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release